molecular formula C6H2Br2N2S B082695 4,7-Dibromo-2,1,3-benzothiadiazole CAS No. 15155-41-6

4,7-Dibromo-2,1,3-benzothiadiazole

Cat. No. B082695
CAS RN: 15155-41-6
M. Wt: 293.97 g/mol
InChI Key: FEOWHLLJXAECMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole has been achieved through various methods, including the modified nitration process which significantly improves yield (Wang et al., 2010). Moreover, the Sonogashira coupling reaction and modifications thereof have been utilized to extend the π-conjugation of this compound, leading to derivatives with promising properties for organic electronics (Neto et al., 2005).

Molecular Structure Analysis

4,7-Dibromo-2,1,3-benzothiadiazole exhibits a unique molecular structure that contributes to its elastic bending flexibility and crystalline-state fluorescence. A large needle-shaped single crystal of this compound can display a reversible fluorescence change under mechanical bending, highlighting its unique structural properties (Hayashi, Koizumi, & Kamiya, 2017).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including the reaction with arylboronic acids in the presence of catalytic amounts of a NCP-pincer palladacycle, leading to photoluminescent π-extended 4,7-diaryl-2,1,3-benzothiadiazoles with high yields. These derivatives exhibit high fluorescent quantum yields and adequate band gap values for OLED applications (Neto et al., 2005).

Physical Properties Analysis

The physical properties of 4,7-Dibromo-2,1,3-benzothiadiazole, such as its elastic bending flexibility and crystalline-state fluorescence, are notable. Its ability to revert to its original shape upon relaxation and show reversible fluorescence changes under mechanical stress demonstrates the compound's unique physical characteristics (Hayashi, Koizumi, & Kamiya, 2017).

Scientific Research Applications

  • Optoelectronics and Fluorescence Applications : It is used as a building block for high-performance optoelectronic devices. For instance, a single crystal of this compound shows elastic bending flexibility and crystalline-state fluorescence, which are significant for applications in flexible electronics (Hayashi, Koizumi, & Kamiya, 2017).

  • Solar Cell Development : Modified nitration of 4,7-dibromo-2,1,3-benzothiadiazole has led to the development of small band gap polymers like P1TPQ and P3TPQ, which are used in bulk heterojunction solar cells (Wang et al., 2010).

  • Luminescent Materials : Synthesis and characterization of efficient luminescent materials based on 2,1,3-benzothiadiazole with carbazole moieties have been reported. These compounds exhibit better optical properties and thermostability, making them suitable for various light-emitting applications (Tao et al., 2011).

  • Organic Light Emitting Diodes (OLEDs) : Research has shown the synthesis of photoluminescent π-extended 4,7-diaryl-2,1,3-benzothiadiazoles, which exhibit high fluorescent quantum yields and are suitable for testing as OLED materials (Neto et al., 2005).

  • Electrochemically Active Polymers : The compound has been used to create polymers that show active doping-undoping cycles in both reduction and oxidation regions and are converted into electrically conducting materials upon chemical doping (Kanbara & Yamamoto, 1993).

  • Fluorescent Sensors : Benzothiadiazole-based compounds have been developed for selective detection of Cu2+ and OH– ions by fluorescence quenching, with potential applications in environmental monitoring and biological assays (Tian et al., 2019).

Safety And Hazards

4,7-Dibromo-2,1,3-benzothiadiazole is harmful if swallowed . It should be handled with care, and any exposure should be followed by thorough washing . It is incompatible with strong oxidizing agents .

properties

IUPAC Name

4,7-dibromo-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOWHLLJXAECMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347828
Record name 4,7-Dibromo-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dibromo-2,1,3-benzothiadiazole

CAS RN

15155-41-6
Record name 4,7-Dibromo-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Dibromo-2,1,3-benzothiadiazole
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Synthesis routes and methods

Procedure details

1,4-Dibromonaphthalene (M-16), 2,5-dibromothiophene (M-11), and 9,10-dibromoanthracene (M-18) are available commercially from Acros Organics, a division of Fisher Scientific Co. or Aldrich Chemicals. 5,5′-dibromo-2,2′-bithiophene (M-12) is prepared by bromination of 2,2′-bithiophene, as reported by R. M. Kellogg, A. P. Schaap, and H. Wynberg in Journal of Organic Chemistry, Vol. 34, pp. 343-346 (1969). 4,7-dibromo-2,1,3-benzothiadiazole (M-15) is prepared by bromination of 2,1,3-benzothiadiazole as reported by K. Pilgram, M. Zupan, and R. Skiles in Journal of Heterocyclic Chemistry, Vol. 7, pp. 629-633 (1970). 3,6-Dibromo-1,2-phenylenediamine is synthesized from 4,7-dibromo-2,1,3-benzothiadiazole as reported for the selenium analog reported by C. W. Bird, G. W. H. Cheeseman, and A. A. Sarsfield in Journal of Chemical Society, pp. 4767-4670 (1963) and was converted to 5,8-dibromo-2,3-diphenylquinoxaline (M-17) as reported in the same reference.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,420
Citations
E Wang, L Hou, Z Wang, S Hellstrom, W Mammo… - Organic …, 2010 - ACS Publications
The nitration of 4,7-dibromo-2,1,3-benzothiadiazole was modified by using CF 3 SO 3 H and HNO 3 as the nitrating agent, and the related yield was improved greatly. On the basis of …
Number of citations: 105 pubs.acs.org
S Hayashi, T Koizumi, N Kamiya - Crystal Growth & Design, 2017 - ACS Publications
Commercially available 4,7-dibromo-2,1,3-benzothiadiazole can be used as a building block for the organic synthesis of high performance optoelectronics devices. Herein, we report …
Number of citations: 65 pubs.acs.org
S Wen, J Pei, Y Zhou, P Li, L Xue, Y Li, B Xu… - …, 2009 - ACS Publications
Three novel conjugated copolymers containing alkoxylated 4,7-diphenyl-2,1,3-benzothiadiazole and dialkylfluorene or dialkyloxyphenylene or dialkylthiophene units were prepared by …
Number of citations: 85 pubs.acs.org
CG Bangcuyo, U Evans, ML Myrick, UHF Bunz - Macromolecules, 2001 - ACS Publications
Introduction. Poly (aryleneethynylene) s1a are an increasingly important class of stable, highly luminescent polymers with attractive optical, 1 electronic, 2 and sensory3 properties. Until …
Number of citations: 80 pubs.acs.org
SE Tan, MS Sarjadi - Mal. J. Fundam. Appl. Sci, 2017 - pdfs.semanticscholar.org
This present work reports an alternative pathway to brominate the 2, 1, 3-benzothiadiazole (BT). The conventional method to brominate a phenyl/benzene ring is to use the bromine …
Number of citations: 2 pdfs.semanticscholar.org
S Kowalski, S Allard, U Scherf - ACS Macro Letters, 2012 - ACS Publications
Poly(4,4-dialkyl-cyclopenta[2,1-b:3,4-b′]dithiophene-alt-2,1,3-benzothiadiazole) (PCPDTBT), a potentially interesting low bandgap donor copolymer for bulk heterojunction-type …
Number of citations: 153 pubs.acs.org
J Cameron, MM Abed, SJ Chapman… - Journal of Materials …, 2018 - pubs.rsc.org
Two new donor–acceptor−donor molecules, featuring either 2,1,3-benzothiadiazole (BT) or 2,1,3-benzoxadiazole (BO) and capped by benzofuranyl-thienyl groups, are presented. The …
Number of citations: 12 pubs.rsc.org
Y Zhang, J Song, J Qu, PC Qian, WY Wong - Science China Chemistry, 2021 - Springer
2,1,3-Benzothiadiazole (BT) and its derivatives are very important acceptor units used in the development of photoluminescent compounds and are applicable for the molecular …
Number of citations: 40 link.springer.com
S Wen, J Pei, P Li, Y Zhou, W Cheng… - Journal of Polymer …, 2011 - Wiley Online Library
Three novel low‐bandgap copolymers containing alkylated 4,7‐dithien‐2‐yl‐2,1,3‐benzothiadiazole (HBT) and different electron‐rich functional groups (dialkylfluorene (PFV‐HBT), …
Number of citations: 31 onlinelibrary.wiley.com
J Liu, L Bu, J Dong, Q Zhou, Y Geng, D Ma… - Journal of Materials …, 2007 - pubs.rsc.org
By incorporating 4,7-diphenyl-2,1,3-benzothiadiazole instead of 2,1,3-benzothiadiazole into the backbone of polyfluorene, we developed a novel series of green light-emitting polymers …
Number of citations: 59 pubs.rsc.org

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